

## Betahistine EP Impurity C CAS number and molecular weight

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Compound of Interest

Compound Name: Betahistine EP Impurity C

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# An In-Depth Technical Guide to Betahistine EP Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Betahistine EP Impurity C**, a known impurity of the active pharmaceutical ingredient Betahistine. This document details its chemical properties, potential synthesis, and analytical characterization. Furthermore, it explores the pharmacological context of Betahistine to provide a basis for understanding the potential biological activity of its impurities.

## **Core Data Presentation**

A summary of the key quantitative data for **Betahistine EP Impurity C** is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identification and Physical Properties of **Betahistine EP Impurity C** 



Parameter	Value	Reference
Chemical Name	N-Methyl-2-(pyridin-2-yl)-N-[2- (pyridin-2-yl)ethyl]ethanamine	[1]
Synonyms	N-Methyl-N-[2-(2- pyridinyl)ethyl]-2- pyridineethanamine; Methylbis(2-pyridylethyl)amine	[1]
CAS Number (Free Base)	5452-87-9	[1]
Molecular Formula (Free Base)	C15H19N3	[1]
Molecular Weight (Free Base)	241.33 g/mol	[1]
CAS Number (Trihydrochloride Salt)	2095467-43-7	[2][3]
Molecular Formula (Trihydrochloride Salt)	C15H19N3 · 3HCl	[2]
Molecular Weight (Trihydrochloride Salt)	350.71 g/mol	[2]

## **Experimental Protocols**

While detailed, step-by-step experimental protocols for the synthesis and analysis of **Betahistine EP Impurity C** are not extensively published, this section outlines methodologies based on available literature for the synthesis of related compounds and analytical techniques for Betahistine and its impurities.

## Synthesis of Betahistine EP Impurity C

A plausible synthetic route for **Betahistine EP Impurity C** involves the alkylation of methylamine with 2-(2-pyridyl)ethyl chloride.[4] This process is a common method for the formation of secondary and tertiary amines.

Reaction Scheme:



- Step 1: Preparation of 2-(2-pyridyl)ethyl chloride: This intermediate can be prepared from 2-(2-pyridyl)ethanol through a chlorination reaction, for example, using thionyl chloride.
- Step 2: Alkylation of Methylamine: 2 equivalents of 2-(2-pyridyl)-ethyl chloride are reacted with 1 equivalent of methylamine in a suitable solvent such as Dimethylformamide (DMF), often in the presence of a base to neutralize the formed hydrochloric acid.[4]

Post-Synthesis Purification:

Following the reaction, the crude product would require purification. A typical purification workflow would involve:

- Solvent Evaporation: Removal of the reaction solvent under reduced pressure.
- Extraction: Partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic phase containing the product is washed with a saturated sodium bicarbonate solution and then with water.
- Drying: The organic phase is dried over an anhydrous salt like magnesium sulfate.
- Chromatography: Purification of the residue by flash silica gel column chromatography.

## **Analytical Characterization**

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the detection and quantification of **Betahistine EP Impurity C**. While a specific method for this impurity is not detailed, methods for Betahistine and its other impurities can be adapted.

Example HPLC Method Parameters:[5][6][7]

- Column: C18 column (e.g., 3.5 μm, 75.0 × 4.6 mm)
- Mobile Phase: A buffered aqueous solution with an organic modifier. An example of a "green" mobile phase consists of 0.01 M Brij-35, 0.12 M Sodium Dodecyl Sulfate (SDS), and 0.02 M disodium hydrogen phosphate adjusted to pH 5.5.[5][6][7]







• Flow Rate: 1.5 mL/min

Detection: UV at 260 nm

• Column Temperature: 25°C

#### Sample Preparation:

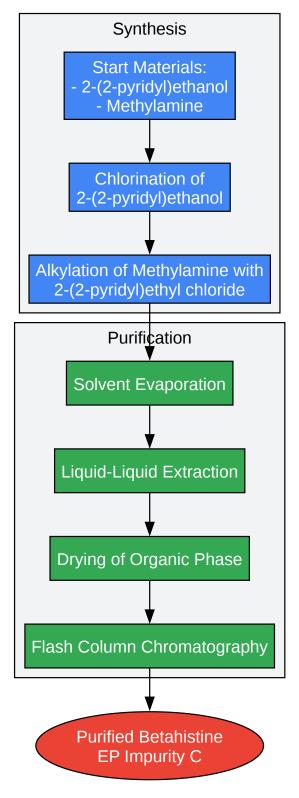
- Standard Solution: A stock solution of **Betahistine EP Impurity C** reference standard is prepared in a suitable solvent (e.g., deionized water).[6]
- Sample Solution: The sample containing the potential impurity is dissolved in the same solvent.
- Calibration: Calibration curves are constructed using a series of mixed standard solutions at different concentrations.[6]

## Mandatory Visualization Logical Relationship: Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of **Betahistine EP Impurity C**.



#### Synthesis and Purification Workflow for Betahistine EP Impurity C



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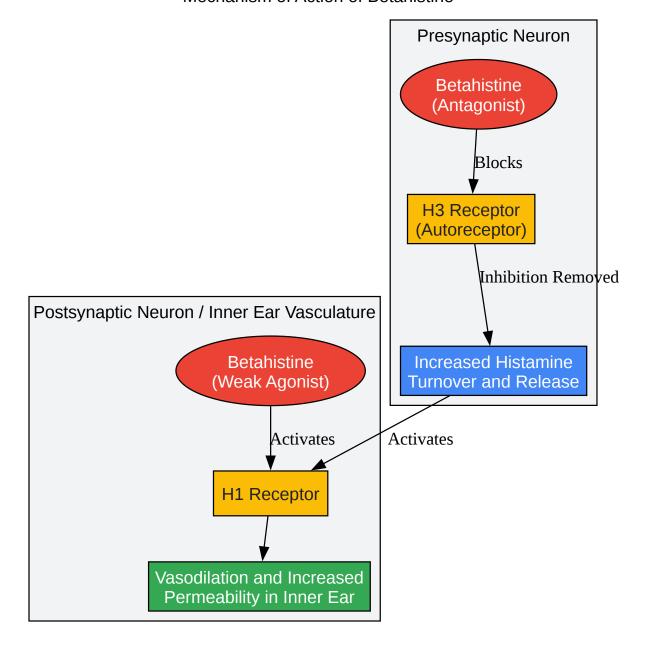
A logical workflow for the synthesis and purification of **Betahistine EP Impurity C**.



## Signaling Pathway: Mechanism of Action of Betahistine

As no specific pharmacological data for **Betahistine EP Impurity C** is publicly available, the signaling pathway of the parent drug, Betahistine, is presented below. This provides a framework for understanding the potential biological targets. Betahistine acts as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor.

#### Mechanism of Action of Betahistine





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The dual mechanism of action of Betahistine on histamine H1 and H3 receptors.

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### References

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